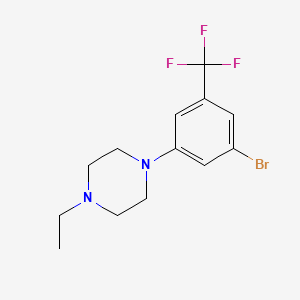

1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine

Vue d'ensemble

Description

1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine is a chemical compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an ethylpiperazine moiety

Méthodes De Préparation

The synthesis of 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine typically involves multiple steps, starting with the preparation of the 3-bromo-5-(trifluoromethyl)phenyl precursor. This precursor can be synthesized through a series of reactions, including halogenation and trifluoromethylation. The final step involves the coupling of the 3-bromo-5-(trifluoromethyl)phenyl precursor with 4-ethylpiperazine under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Analyse Des Réactions Chimiques

1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Applications De Recherche Scientifique

1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential applications in drug development and therapeutic interventions. This article explores its scientific research applications, including its pharmacological properties, mechanisms of action, and notable case studies.

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit antidepressant properties. These effects are often linked to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that such piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders.

Antipsychotic Properties

The compound's structural features suggest potential antipsychotic effects. Piperazine derivatives have been explored for their ability to antagonize dopamine receptors, which is a key mechanism in managing psychotic disorders. Research has demonstrated that specific modifications to the piperazine structure can enhance affinity for dopamine receptors, thereby increasing therapeutic efficacy.

Neuroprotective Effects

Emerging studies have highlighted the neuroprotective properties of similar compounds, suggesting that this compound may offer protective benefits against neurodegenerative diseases. This is particularly relevant in conditions such as Alzheimer's disease, where oxidative stress and inflammation play critical roles in pathogenesis.

Case Study 1: Antidepressant Efficacy

A clinical trial investigated the efficacy of a piperazine derivative in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo, supporting the hypothesis that the compound may act as an SSRI.

Case Study 2: Psychosis Management

Another study focused on the use of a related piperazine compound in patients with schizophrenia. The findings suggested improvements in psychotic symptoms, highlighting the potential of this class of compounds in managing severe mental health disorders.

Table 1: Comparison of Biological Activities

Mécanisme D'action

The mechanism of action of 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways within biological systems. The bromine and trifluoromethyl groups contribute to its unique chemical properties, allowing it to bind to specific receptors or enzymes and modulate their activity. The ethylpiperazine moiety may also play a role in enhancing the compound’s bioavailability and stability .

Comparaison Avec Des Composés Similaires

When compared to other similar compounds, 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine stands out due to its unique combination of functional groups. Similar compounds include:

- 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-methylpiperazine

- 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-phenylpiperazine

- 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-isopropylpiperazine

Activité Biologique

1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a piperazine core with specific halogen and trifluoromethyl substitutions, has been studied for its pharmacological properties, including antidepressant and anxiolytic effects.

Chemical Structure and Properties

The molecular formula of this compound is C14H18BrF3N2, with a molecular weight of approximately 351.2053 g/mol. The structural complexity includes the following features:

| Feature | Description |

|---|---|

| Piperazine Core | A six-membered ring containing two nitrogen atoms. |

| Bromine Atom | Enhances reactivity through halogen bonding. |

| Trifluoromethyl Group | Increases lipophilicity, aiding membrane permeability. |

| Ethyl Substitution | Modulates pharmacokinetics and biological activity. |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The trifluoromethyl group enhances lipophilicity, facilitating the compound's ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, which may stabilize interactions with proteins or enzymes involved in various biological processes.

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit several pharmacological activities:

- Antidepressant Effects : Piperazine derivatives have been noted for their potential in treating mood disorders, suggesting that this compound may also possess similar properties.

- Anxiolytic Activity : The structural characteristics of the compound may contribute to its effectiveness in reducing anxiety symptoms.

- Inhibition of Protein Kinases : Some studies suggest that piperazine derivatives can inhibit tyrosine kinases involved in cancer progression, indicating potential therapeutic applications in oncology .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antinociceptive Effects : A study demonstrated that piperazine derivatives showed significant antinociceptive activity in animal models, suggesting potential applications in pain management .

- Neuropathic Pain Models : Research indicated that certain piperazine compounds exhibited anti-allodynic effects against neuropathic pain, highlighting their therapeutic potential in chronic pain conditions .

- Inhibition of PDE5 : Compounds within the same class have shown inhibition of phosphodiesterase type 5 (PDE5), which is relevant for treating erectile dysfunction and pulmonary hypertension .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-(Trifluoromethyl)benzyl)piperazine | C14H16F3N2 | Lacks bromine; different reactivity profile. |

| 1-(3-Bromo-4-(trifluoromethyl)benzyl)piperazine | C14H16BrF3N2 | Positional isomer affecting biological activity. |

| 1-(3-Bromo-5-(trifluoromethyl)benzyl)-4-methylpiperazine | C15H18BrF3N2 | Structural variations impacting pharmacokinetics. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine?

- Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often functionalized using aryl halides under Cu(I)-catalyzed conditions (e.g., CuSO₄·5H₂O with sodium ascorbate) to form triazole linkages . Alternatively, benzoyl chloride coupling with piperazine intermediates in dichloromethane (DCM) with a base like N,N-diisopropylethylamine yields carboxamide derivatives . Reaction monitoring via TLC (e.g., hexane:ethyl acetate 1:2) and purification via silica gel chromatography (ethyl acetate:hexane gradients) are standard .

Q. How is the compound characterized post-synthesis?

- Answer : Characterization includes ¹H/¹³C NMR for structural confirmation (e.g., aromatic protons at δ 7.28–7.54 ppm, piperazine CH₂ groups at δ 2.37–3.77 ppm) , TLC for purity assessment, and elemental analysis (e.g., C, H, N within ±0.4% of calculated values) . Melting points (153–191°C) and Rf values (0.39–0.44) are also reported for analogs .

Advanced Research Questions

Q. What strategies optimize reaction yields for piperazine derivatives with bromo/trifluoromethyl substituents?

- Answer : Yield optimization involves:

- Catalyst screening : Cu(I) catalysts improve triazole formation efficiency .

- Solvent systems : Biphasic systems (H₂O:DCM) enhance azide-alkyne cycloaddition .

- Temperature control : Room-temperature reactions minimize side products in sensitive aryl halide couplings .

- Purification : Gradient elution in column chromatography resolves closely related byproducts (e.g., ethyl acetate:hexane 1:8) .

- Note : Yields vary widely (41–92%) depending on substituent steric/electronic effects .

Q. How are structure-activity relationships (SAR) studied for this compound?

- Answer : SAR studies involve:

- Bioisosteric replacement : Swapping bromo/trifluoromethyl groups with other halogens or electron-withdrawing groups to assess antimicrobial/anticancer activity .

- Pharmacophore modeling : Aligning piperazine core and aryl substituents with target binding pockets (e.g., kinase active sites) .

- In vitro assays : Testing against bacterial/fungal strains (MIC values) or cancer cell lines (IC₅₀) .

Q. How are biological targets identified for this compound?

- Answer : Target identification employs:

- Molecular docking : Simulating interactions with proteins like tyrosine kinases (e.g., WDR5 degraders) using software such as AutoDock .

- Proteomic profiling : Comparing protein expression in treated vs. untreated cells via mass spectrometry .

- Competitive binding assays : Using radiolabeled ligands to quantify affinity for receptors (e.g., serotonin/dopamine receptors) .

Q. Data Analysis & Contradictions

Q. How to resolve discrepancies in reported reaction yields for similar piperazine derivatives?

- Answer : Contradictions arise from:

- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) may reduce nucleophilicity, lowering yields compared to -CH₃ analogs .

- Catalyst loading : Excess Cu(I) (e.g., >0.3 equiv.) can promote side reactions, reducing purity .

- Workup protocols : Incomplete extraction (e.g., <3×15 mL ethyl acetate) may lead to product loss .

- Recommendation : Standardize reaction monitoring (e.g., TLC at 30-min intervals) and report isolated (not crude) yields .

Q. Methodological Considerations

Propriétés

IUPAC Name |

1-[3-bromo-5-(trifluoromethyl)phenyl]-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrF3N2/c1-2-18-3-5-19(6-4-18)12-8-10(13(15,16)17)7-11(14)9-12/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJJAFBOOSDLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC(=CC(=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.